Escin

カタログ番号 B190518

CAS番号:

11072-93-8

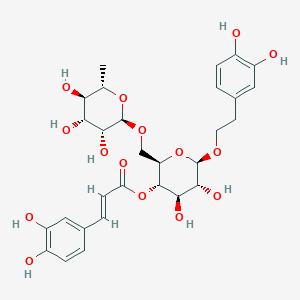

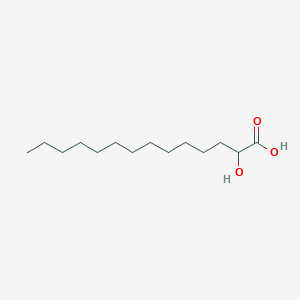

分子量: 1131.3 g/mol

InChIキー: AXNVHPCVMSNXNP-ZELRDNAQSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

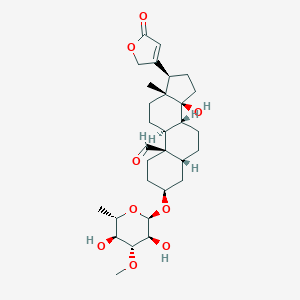

Escin is a plant-derived triterpenoid saponin and is the main active compound in horse chestnut seed extract . It has been proven to manifest potent anti-inflammatory and anti-oedematous effects .

Synthesis Analysis

In endothelial cells, Escin potently induces cholesterol synthesis which is rapidly followed with a marked fall in actin cytoskeleton integrity . This leads to significantly diminished responses to TNF-α stimulation .Molecular Structure Analysis

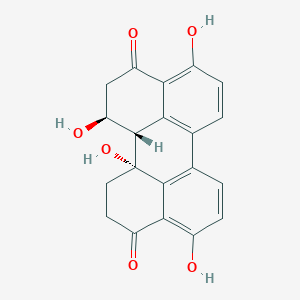

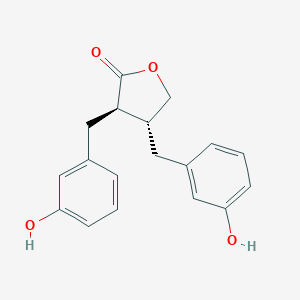

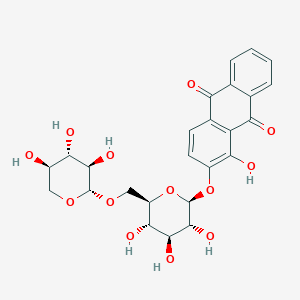

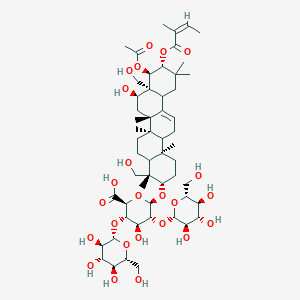

Escin is a mixture of triterpene saponins isolated from the horse chestnut seeds (Aesculus hippocastanum L.) . The charged and neutral forms of the Escin molecules, which contain ionizable carboxyl groups, behave significantly differently .Chemical Reactions Analysis

Escin molecules segregate into well-ordered domains and spontaneously form wrinkled layers . The same specific interactions (H-bonds, dipole–dipole attraction, and intermediate strong attraction) define the complex internal structure and the undulations of the layers .Physical And Chemical Properties Analysis

Escin has a molecular formula of C55H86O24 and a molecular weight of 1131.26 . It is a solid substance with a solubility of 66 mg/mL in DMSO .科学的研究の応用

1. Phytochemical, ethanomedicinal and pharmacological applications

- Summary of the application : Escin is a chief bioactive compound found in Aesculus hippocastanum (Horse chestnut). It’s used in phytomedicine for the prevention and treatment of diverse disorders such as venous congestion in leg ulcers, bruises, arthritis, rheumatism, diarrhea, phlebitis, etc .

- Methods of application or experimental procedures : The extracts of Aesculus hippocastanum L. and escin are used traditionally and clinically for the management of various disorders .

- Results or outcomes : The efficacy of A. hippocastanum L. extracts and their bioactive compounds have been described in various studies. They may be useful for the alternative treatment measure for various ailments via incorporating either extract or escin into novel delivery systems for improving social health .

2. Hepatoprotective role

- Summary of the application : Escin has been found to play a hepatoprotective role in carbon tetrachloride (CCl4) induced hepatotoxicity in rats .

- Methods of application or experimental procedures : An investigation was performed to know the hepatoprotective role of escin in carbon tetrachloride (CCl4) induced hepatotoxicity in rats .

- Results or outcomes : The result showed that escin is very effective in decreasing the elevated marker enzymes like ALT, AST, ALP and GSH by inhibiting the oxidative and nitrosative stress .

3. Anti-inflammatory and anti-cancer properties

- Summary of the application : Escin has been found to manifest potent anti-inflammatory and anti-oedematous effects. In the last two decades, other novel activities of escin relevant to cancer treatment have been reported .

- Methods of application or experimental procedures : Recent studies demonstrated escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects .

- Results or outcomes : Escin exhibits antitumor potential against KBM-5 human chronic myeloid leukemia, A293 human embryonic kidney carcinoma leukemia, H1299 human lung adenocarcinoma, Jurkat human T-cell leukemia, and U266 human multiple myeloma cell lines .

4. Neuropathic pain treatment

- Summary of the application : Escin has been demonstrated to have anti-inflammatory properties and is used in the treatment of neuropathic pain (NP) .

- Methods of application or experimental procedures : This study combined the methods of network pharmacology, molecular docking, and molecular dynamics to explore the molecular mechanism of escin against neuropathic pain (NP) .

- Results or outcomes : The study is aimed at exploring the molecular mechanism of escin against neuropathic pain (NP). The results are not explicitly mentioned in the available resources .

5. Treatment and Post-Treatment of Various Cancers

- Methods of application or experimental procedures : Recent studies demonstrated escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects .

- Results or outcomes : The review concludes by presenting possible future directions of research involving escin for medical and pharmaceutical applications as well as for basic research .

6. Anti-edematous, Anti-inflammatory, and Venotonic Properties

- Summary of the application : This review discusses historical and recent pharmacological and clinical data on the anti-edematous, anti-inflammatory, and venotonic properties of escin .

- Methods of application or experimental procedures : The venotonic effects of escin have been demonstrated primarily by in vitro studies of isolated human saphenous veins .

- Results or outcomes : More recent data confirm the anti-inflammatory properties of escin in reducing vascular permeability in inflamed tissues, thereby inhibiting edema formation .

7. Anti-Edematous and Anti-Inflammatory Properties

- Summary of the application : Escin, the active component of Aesculus hippocastanum, or horse chestnut, is available as orally absorbable dragées and as a transdermal gel. The anti-inflammatory and anti-edematous effects of escin have been studied over many years in pre-clinical models .

- Methods of application or experimental procedures : More recent data confirm the anti-inflammatory properties of escin in reducing vascular permeability in inflamed tissues, thereby inhibiting edema formation .

- Results or outcomes : The venotonic effects of escin have been demonstrated primarily by in vitro studies of isolated human saphenous veins .

8. Treatment of Chronic Venous Insufficiency

- Summary of the application : Escin oral dragées and transdermal gel have both demonstrated efficacy in blunt trauma injuries and in chronic venous insufficiency .

- Methods of application or experimental procedures : Both oral escin and the transdermal gel are well tolerated .

- Results or outcomes : The ability of escin to prevent hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell-adhesion molecule-1 may help explain its protective effect on blood vessel permeability .

Safety And Hazards

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(4S,6bS,8R,9R)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43?,44+,47+,48-,49-,51?,52-,53?,54-,55?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNVHPCVMSNXNP-YSYFQUGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1[C@@H](C2([C@@H](C[C@@]3(C(=CCC4C3(CCC5C4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1131.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Escin | |

CAS RN |

6805-41-0, 11072-93-8 | |

| Record name | Escin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Escin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

9,910

Citations

… Citation8 The main escin isomers are β-escin (the basis of the pharmaceutical preparations of the formulations of escin in this review) and kryptoescin. β-escin is relatively water-…

Number of citations: 96

www.tandfonline.com

… Escin also attenuates tumor growth and metastases in various in vivo models. Importantly, escin … role of escin as an adjunct or alternative anti-cancer therapy. The beneficial effects of …

Number of citations: 61

www.sciencedirect.com

… of Aesculus hippocastanum seed extract are escin and prosapogenin. Escin is a group of … Escin is categorized into two classes α- and β-escin and they can be differentiated on the …

Number of citations: 44

www.degruyter.com

… proved the efficacy of β-escin for the treatment of chronic venous … effectiveness of β-escin we performed discovery and targeted … Our results demonstrate that in endothelial cells β-escin …

Number of citations: 55

journals.plos.org

… of escin administered by intravenous injection, and it is still not clear whether escin has an … This study seeks to investigate the timedependent anti-inflammatory properties of escin and …

Number of citations: 76

link.springer.com

… : Escin Ia and isoescin Ia have been traditionally used clinically as the chief active ingredients of escin, … and investigate the pharmacokinetic properties of escin Ia and isoescin Ia in rats …

Number of citations: 32

www.sciencedirect.com

… In contrast, our results with β-escin perforated patch recording are in close accord with … µM β-escin [5]. If such high molecular weight substances can enter cells through β-escin pores (…

Number of citations: 125

link.springer.com

Escin, hydroxyethylrutoside (HR), and Daflon have been shown to be safe and effective for the treatment of chronic venous insufficiency (CVI). They seem to work differently than …

Number of citations: 139

journals.sagepub.com

… of Escin alone and combined with chemotherapy on pancreatic cancer cell survival and to unravel mechanism(s) of Escin … Escin decreased the survival of pancreatic cancer cells with IC …

Number of citations: 53

www.hindawi.com

… β-Escin, the major active component in extracts of horse chestnut seeds (HCSE), is primarily composed of escin Ia and escin Ib [27], while α-escin … decades describing β-escin major, the …

Number of citations: 44

link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。